N-benzhydryl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide
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Description
Synthesis Analysis
The synthesis of compounds similar to “N-benzhydryl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide” involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthesis can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Scientific Research Applications
Synthesis and Anticonvulsant Activity
- Compounds related to N-benzhydryl-pyrrolidine-2,5-dione, including derivatives, have been studied for their anticonvulsant properties. They show effectiveness in mouse models for seizures, indicating potential for treating epilepsy (Rybka et al., 2016).
Optimization for Enzyme Inhibition
- Phenylpyrrolidine-substituted benzimidazole carboxamide derivatives, structurally related to the compound , have been developed as potent poly(ADP-ribose) polymerase (PARP) inhibitors. These show significant potential in cancer treatment (Penning et al., 2010).
Molecular Docking and Anticancer Activity
- Similar compounds have been synthesized and analyzed for their non-linear optical (NLO) properties and molecular docking abilities. These studies suggest potential for inhibiting tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
Met Kinase Inhibition
- N-benzhydryl-pyrrolidine derivatives have been identified as potent and selective Met kinase inhibitors, with implications for treating various cancers (Schroeder et al., 2009).
Kinase Inhibition for Anticancer Agents
- 5-Fluoropyrimidine-2-carboxamides, structurally similar to the query compound, have been synthesized as potential kinase inhibitors. These molecules are seen in various anticancer agents, suggesting their significance in cancer therapy (Wada et al., 2012).
Potential as Dual Serotonin/Noradrenaline Reuptake Inhibitors
- N-benzyl-N-(pyrrolidin-3-yl)carboxamides, closely related to the query compound, have been explored for their role as dual serotonin and noradrenaline monoamine reuptake inhibitors, indicating potential applications in psychiatric disorders (Wakenhut et al., 2008).
Properties
IUPAC Name |
N-benzhydryl-3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c23-18-13-24-21(25-14-18)29-19-11-12-27(15-19)22(28)26-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-14,19-20H,11-12,15H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAKMPQFPTXASY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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